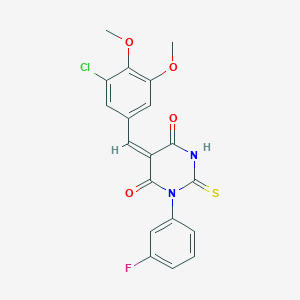![molecular formula C26H30N2O4S B286288 N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTA is a thiazolidinone derivative, which has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to inhibit the growth of various cancer cells, including breast cancer and colon cancer cells, possibly by inducing apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit various biochemical and physiological effects. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to inhibit the growth of various cancer cells, possibly by inducing apoptosis. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is relatively easy to synthesize and purify, making it a useful building block for the synthesis of various compounds. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibits various biological activities, making it a useful tool for studying various biological processes. However, N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide also has some limitations. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments.
未来方向
There are several future directions for N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide research. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could be further studied for its potential applications in drug discovery, particularly for the development of new anti-inflammatory and anticancer drugs. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could also be used as a building block for the synthesis of novel materials with potential applications in various fields, including electronics and energy storage. Finally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and its potential applications in various biological processes.
合成方法
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be synthesized using various methods, including the reaction between 3,4-dimethylaniline and 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-thiazolidinedione in the presence of acetic acid. Another method involves the reaction between 3,4-dimethylaniline and 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-thioxo-4-thiazolidinone in the presence of acetic acid. Both methods result in the formation of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, which can be purified using various techniques, including recrystallization and column chromatography.
科学研究应用
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been used as a building block for the synthesis of various compounds, including thiazolidinone derivatives, which have potential applications in drug discovery.
属性
分子式 |
C26H30N2O4S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-[(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C26H30N2O4S/c1-7-32-22-11-18(6)19(12-21(22)15(2)3)13-23-25(30)28(26(31)33-23)14-24(29)27-20-9-8-16(4)17(5)10-20/h8-13,15H,7,14H2,1-6H3,(H,27,29)/b23-13+ |
InChI 键 |
ZKQMSVSQBYXZCR-YDZHTSKRSA-N |
手性 SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)